2,2-Dimethyl-5-[(4-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-5-[(4-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione is a chemical compound known for its unique structure and potential applications in various fields. It contains a dioxane ring substituted with a nitrophenyl hydrazinylidene group, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-[(4-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione typically involves the reaction of 4-nitrophenylhydrazine with Meldrum’s acid under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like triethylamine to facilitate the formation of the hydrazinylidene linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-[(4-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazinylidene derivatives.
Scientific Research Applications
2,2-Dimethyl-5-[(4-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-[(4-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The nitrophenyl group can interact with biological molecules, potentially disrupting their normal function. The hydrazinylidene linkage allows the compound to form stable complexes with metal ions, which can be exploited in various applications.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-5-[(2-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione
- 2,2-Dimethyl-5-[(3-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione
Uniqueness
2,2-Dimethyl-5-[(4-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules.
Properties
CAS No. |
81077-44-3 |
---|---|
Molecular Formula |
C12H11N3O6 |
Molecular Weight |
293.23 g/mol |
IUPAC Name |
2,2-dimethyl-5-[(4-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C12H11N3O6/c1-12(2)20-10(16)9(11(17)21-12)14-13-7-3-5-8(6-4-7)15(18)19/h3-6,13H,1-2H3 |
InChI Key |
FRXHUELRNOAPBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.